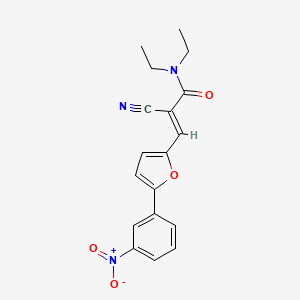

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

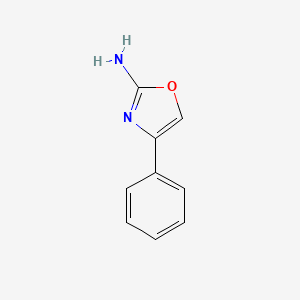

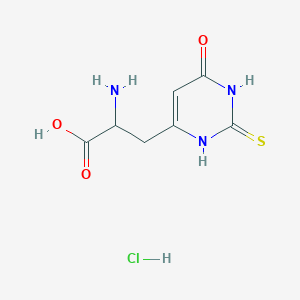

The compound “2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide” is a variant of Entacapone , a potent and specific peripheral catechol-O-methyltransferase (COMT) inhibitor . It is used in combination with levodopa/carbidopa to treat Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound involves crystallizing the crude synthesis product from lower aliphatic carboxylic acid such as formic or acetic acid with a catalytic amount of hydrochloric or hydrobromic acid added . The product is a potent inhibitor of catechol-O-methyl-transferase enzyme (COMT) .Molecular Structure Analysis

The empirical formula of the compound is C14H15N3O5 . The molecular weight is 305.29 .Chemical Reactions Analysis

The compound may exist in at least two polymorphic forms A and B as shown by X-ray crystallography . The compound with a melting point of 153-156° C has proven to be a mixture of two geometric isomers, E- and Z-isomers (70-80% E-isomer and 30-20% Z-isomer) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.29 . The melting point of the compound is 153-156° C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Furan Derivatives : A study focused on the synthesis of furan derivatives, including 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, highlighted the condensation process of 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with various amines and alcohols. These derivatives were initially targeted for antibacterial activity, which did not manifest as expected, possibly due to low solubility in water (Saikachi & Suzuki, 1959).

Oxidative Cyclization : The oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including derivatives of 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide, using manganese(III) acetate, has been explored. This process has been shown to be regio- and stereoselective, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides (Burgaz et al., 2007).

Corrosion Inhibitors : Research has also been conducted on the use of acrylamide derivatives as corrosion inhibitors for metals, demonstrating the effectiveness of certain synthetic acrylamide derivatives in protecting copper against corrosion in nitric acid solutions. This includes the exploration of chemical and electrochemical methods to analyze the impact of these compounds (Abu-Rayyan et al., 2022).

Metabolic Activation of Nitrofurans : The activation and binding of nitrofuran derivatives, including 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, to cysteine and glutathione, have been studied to understand their biochemical interactions and potential implications for therapeutic use. This research involves the enzymatic reduction of nitrofurans and the formation of water-soluble conjugates (Tatsumi et al., 1978).

Polymorphism Studies : Investigations into the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide have revealed different crystal forms of this compound, which is significant for understanding its physical and chemical properties in various applications. The transition between these forms and their crystallographic data have been analyzed to enhance the application of this compound in material science and pharmaceuticals (Kiryu & Iguchi, 1967).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of certain drugs and neurotransmitters, particularly dopamine . By inhibiting COMT, the compound can increase the bioavailability of these substances, which can have therapeutic effects .

Mode of Action

The compound interacts with its target, COMT, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents COMT from metabolizing certain substances, such as L-DOPA, a precursor to dopamine .

Biochemical Pathways

The inhibition of COMT affects the biochemical pathway of dopamine synthesis and metabolism. Normally, COMT metabolizes L-DOPA, reducing its availability . This results in increased dopamine levels, which can have various downstream effects, depending on the specific physiological context .

Pharmacokinetics

As a comt inhibitor, it is likely to be absorbed and distributed throughout the body, where it can exert its effects . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the individual’s metabolic processes .

Result of Action

The primary result of the compound’s action is an increase in dopamine levels due to the inhibition of COMT . This can have various effects at the molecular and cellular levels, including increased neuronal activity and changes in signal transduction pathways . These effects can lead to changes in behavior and physiology, depending on the specific context .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other substances that bind to COMT could affect the compound’s ability to inhibit the enzyme . Additionally, factors such as pH and temperature could affect the compound’s stability and activity .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-cyano-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-3-20(4-2)18(22)14(12-19)11-16-8-9-17(25-16)13-6-5-7-15(10-13)21(23)24/h5-11H,3-4H2,1-2H3/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOHLPADJJHQD-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2355038.png)

![N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2355042.png)